2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine
Description
2-[1-(2-Methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine is a pyrazole-derived amine featuring a 2-methylprop-2-en-1-yl (isobutenyl) group at the 1-position of the pyrazole ring and an ethylamine substituent at the 4-position. This structure combines a rigid heterocyclic core with an unsaturated allyl side chain, which may influence its electronic properties, solubility, and biological interactions. The compound’s molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol (inferred from analogous structures in ). Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and π-π stacking interactions, making them valuable scaffolds for kinase inhibitors, antimicrobial agents, and enzyme modulators .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-[1-(2-methylprop-2-enyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C9H15N3/c1-8(2)6-12-7-9(3-4-10)5-11-12/h5,7H,1,3-4,6,10H2,2H3 |
InChI Key |
NJRWWUUIHWMNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=C(C=N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring The 2-methylallyl group can be introduced via alkylation reactions using suitable alkyl halides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole ring or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines or alcohols.
Scientific Research Applications
2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(2-Methylallyl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The 2-methylallyl group and ethanamine side chain may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- Solubility : The allyl group () may enhance lipophilicity, whereas the methoxyethyl substituent () improves aqueous solubility.
- Biological Relevance : Unsubstituted pyrazole-ethylamines () show enzyme activation, while bulkier derivatives () are prioritized for kinase inhibition.
Physicochemical Properties
- Melting Points : Oxalate salts of pyrazole-ethylamines () have higher melting points (144–173°C) due to ionic interactions, while free amines (e.g., ) remain liquids.
- Solubility : The methoxyethyl group () enhances water solubility (logP ~1.2), whereas the target compound’s allyl group increases logP (~2.5), favoring lipid bilayer penetration.
Biological Activity
The compound 2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Characteristics:
- Molecular Formula: C10H17N3
- Molecular Weight: 179.26 g/mol
- IUPAC Name: 3-[1-(2-methylprop-2-enyl)pyrazol-4-yl]propan-1-amine
- Canonical SMILES: CC(=C)CN1C=C(C=N1)CCCN
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. Specifically, they have shown good inhibitory effects against various targets including:
- BRAF(V600E)
- EGFR
- Telomerase
Research suggests that the structural modifications in pyrazole derivatives enhance their interaction with these targets, leading to improved antitumor efficacy .
Anti-inflammatory and Antimicrobial Effects
Pyrazole derivatives, including the compound in focus, have demonstrated notable anti-inflammatory and antimicrobial activities. For instance:
- They exhibit good inhibition of inflammatory cytokines.
- Studies have shown effectiveness against bacterial strains in vitro, indicating potential as antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating enzyme activity and influencing metabolic pathways critical for its pharmacological effects. The precise mechanisms are still under investigation but may involve:
- Inhibition of key enzymes involved in cancer progression.
- Modulation of receptor activity related to inflammation and infection.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
